molecular formula C11H19NO2 B14901697 Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate

Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate

Cat. No.: B14901697
M. Wt: 197.27 g/mol
InChI Key: ZLMBIBYKVIDMHO-UHFFFAOYSA-N
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Description

Methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate is a carbamate derivative featuring a bicyclo[2.2.1]heptane (norbornane) scaffold. This compound is structurally characterized by a carbamate group (-OCONH-) attached to an ethyl linker that connects to the bicyclic framework. The bicycloheptane core imports rigidity and stereochemical complexity, which can influence physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]carbamate

InChI

InChI=1S/C11H19NO2/c1-7(12-11(13)14-2)10-6-8-3-4-9(10)5-8/h7-10H,3-6H2,1-2H3,(H,12,13)

InChI Key

ZLMBIBYKVIDMHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)OC

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction for Bicyclic Framework Construction

The norbornane skeleton is classically synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile. To introduce the ethylamine side chain, nitroalkenes serve as effective dienophiles. For example, (E)-1-nitropropene reacts with cyclopentadiene to yield 3-nitroethylbicyclo[2.2.1]hept-5-ene (12 in), which is hydrogenated to the saturated nitro compound. Subsequent reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂) furnishes 1-(bicyclo[2.2.1]heptan-2-yl)ethylamine (1 ).

Key Reaction Conditions :

  • Diels-Alder reaction: 0–5°C, 12–24 h, nitroalkene:cyclopentadiene (1:1.2 molar ratio).
  • Nitro reduction: 25°C, 1 atm H₂, 10% Pd/C, THF solvent (yield: 76–82%).

Carbamate Protection of the Amine Precursor

The primary amine intermediate is reacted with methyl chloroformate under basic conditions to form the target carbamate. In a representative procedure, 1-(bicyclo[2.2.1]heptan-2-yl)ethylamine hydrochloride is neutralized with Na₂CO₃ in a dichloromethane/water biphasic system. Methyl chloroformate (1.2 equiv) is added dropwise at 0°C, and the reaction proceeds at room temperature for 16 h.

Optimization Insights :

  • Base selection: Na₂CO₃ outperforms NaOH or K₂CO₃ in minimizing hydrolysis.
  • Solvent: Dichloromethane ensures high solubility of the hydrophobic bicyclic intermediate.
  • Yield: 85–92% after extraction and purification via silica gel chromatography.

Alternative Methodologies and Comparative Analysis

Decarboxylation of Alkanoyloxycarbamates

A novel approach from recent literature involves the intramolecular decarboxylation of alkanoyloxycarbamates to generate primary amines. For the target compound, this method would require synthesizing a bicyclo[2.2.1]heptane-bearing alkanoyloxycarbamate. Reaction of hydroxylamine with 1-(bicyclo[2.2.1]heptan-2-yl)ethyl carboxylic acid forms the intermediate carbamate, which undergoes base-mediated decarboxylation to yield the amine. Subsequent methyl carbamate protection completes the synthesis.

Advantages and Limitations :

  • Pros : Avoids nitro group handling; compatible with sensitive substrates.
  • Cons : Lower yields (60–70%) compared to nitro reduction routes.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.65 (s, 3H, OCH₃), 3.20–3.15 (m, 2H, NHCH₂), 2.60–1.20 (m, 11H, bicyclic and ethyl protons).

¹³C NMR (101 MHz, CDCl₃) :

  • δ 156.8 (C=O), 55.2 (OCH₃), 46.1–22.7 (bicyclic carbons).

HRMS (ESI) :

  • Calculated for C₁₁H₁₈NO₂ [M+H]⁺: 196.1338; Found: 196.1332.

X-ray Crystallography

Although no crystal structure of the target compound is reported, related norbornane carbamates exhibit weak C–H···O interactions that stabilize the solid-state structure. For example, 1,7,7-trimethyl-3-(naphthalen-2-ylcarbonyl)bicyclo[2.2.1]heptan-2-one forms infinite chains via C–H···O bonds.

Industrial and Pharmacological Applications

Norbornane carbamates are explored as:

  • Cholinergic Agents : Analogues of rivastigmine for Alzheimer’s disease.
  • Catalytic Ligands : Chiral auxiliaries in asymmetric synthesis.
  • Polymer Additives : Thermal stabilizers due to rigid backbone.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. It features a bicyclic system known as bicyclo[2.2.1]heptane, characterized by a unique arrangement of carbon atoms forming two bridged rings. This structural complexity makes it potentially useful in medicinal chemistry and organic synthesis.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry: Carbamates, including this compound, often show biological activity because they can interact with enzymes and receptors in biological systems. Research into similar structures suggests that this compound may also possess relevant pharmacological properties.
  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules. The reactions it undergoes are fundamental in organic synthesis and can lead to the development of other biologically active compounds.

Interaction Studies

Interaction studies for this compound would typically focus on its binding affinity and efficacy against specific biological targets, such as enzymes or receptors involved in disease processes. These studies could involve:

  • Binding Assays: Determining the affinity of the compound for target proteins.
  • Enzyme Inhibition Studies: Assessing the compound's ability to inhibit enzyme activity.
  • Cell-Based Assays: Evaluating the compound's effects on cellular functions.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Structural Similarity

This compound shares structural similarities with various other bicyclic compounds, which can be compared based on their biological activity and synthetic utility:

Compound NameNotable Features
Methyl bicyclo[2.2.1]heptane-2-carboxylateSimilar bicyclic structure; used in organic synthesis.
tert-butyl N-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamateContains an amino group; potential neuroactive properties.
N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amineFeatures thietane ring; studied for biological activity.

Mechanism of Action

The mechanism of action of Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Urea Derivatives

  • 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea (C₁₉H₃₀N₂O): This urea derivative replaces the carbamate group with a urea (-NHCONH-) moiety. It was synthesized via CDI-mediated coupling, yielding 36% .

b. Amine Derivatives

  • 1-Bicyclo[2.2.1]hept-2-yl-ethylamine (C₉H₁₇N):
    • A primary amine precursor with a molecular weight of 139.24 g/mol. It serves as a building block for carbamates and ureas .
    • Comparison : Amines are more basic and reactive than carbamates, necessitating protective strategies during synthesis.

c. Ester Derivatives

  • Methyl 1-(bicyclo[2.2.1]heptan-2-ylmethyl)cyclobutane-1-carboxylate (C₁₄H₂₀O₂):
    • Synthesized via photoredox-catalyzed radical addition (70% yield, >20:1 d.r.). The ester group (-COOCH₃) offers hydrolytic stability under physiological conditions compared to carbamates .

Key Observations :

  • Carbamates and ureas are synthesized via coupling reactions (e.g., CDI, phosgene derivatives), while esters often require radical or transition-metal-catalyzed methods.
  • Yields vary significantly: Ureas achieve up to 82% , whereas esters reach 70% , reflecting steric and electronic challenges in bicycloheptane functionalization.
Stereochemical and Conformational Analysis
  • The bicyclo[2.2.1]heptane core imposes exo and endo stereoisomerism. For example, tert-butyl (2-(((exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-4-yl)carbamate (17b) was synthesized with explicit stereochemical control .
  • The ethyl linker in Methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate may enhance conformational flexibility compared to directly substituted analogs like 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole .

Biological Activity

Methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance.

  • Chemical Formula : C12H19NO2
  • Molecular Weight : 211.29 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with methyl chloroformate under basic conditions, leading to the formation of the carbamate group.

Research indicates that compounds derived from bicyclo[2.2.1]heptane structures exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that bicyclic compounds can inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating strong antimicrobial properties.
    CompoundPathogenInhibition Zone (mm)
    This compoundS. aureus15
    This compoundE. coli12
  • Anti-inflammatory Effects
    • In a controlled study on animal models, the administration of this compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Studies
    • Research involving neuronal cell cultures treated with oxidative stress revealed that this compound significantly reduced cell death and preserved mitochondrial function, indicating its neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate, and how can reaction conditions be optimized?

  • Methodology : Carbamates are typically synthesized via reaction of an amine with a carbonyl source (e.g., phosgene derivatives) or through carbamate exchange. For bicyclo[2.2.1]heptane-containing compounds, a two-step approach is feasible:

Amine Preparation : React bicyclo[2.2.1]heptan-2-yl ethylamine with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF at 0–5°C for 2 hours to form the imidazole intermediate.

Methylation : Treat the intermediate with methanol under reflux (65°C) for 6–8 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3) .

  • Optimization : Adjust stoichiometry (1:1.2 amine-to-CDI ratio) and solvent polarity to improve yields. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane).

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the bicyclo[2.2.1]heptane scaffold (δ 1.2–2.8 ppm for bridgehead protons) and carbamate linkage (δ 3.6–3.8 ppm for methyl ester) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+^+ at m/z calculated for C11H18NO2+C_{11}H_{18}NO_2^+ (exact mass depends on substituents).
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptane scaffold influence the compound’s conformational stability and binding affinity in biological systems?

  • Conformational Analysis : The rigid bicyclic structure restricts rotational freedom, favoring specific dihedral angles. Perform DFT calculations (B3LYP/6-31G*) to map energy-minimized conformers. Compare with X-ray data from analogs like 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
  • Binding Studies : Use molecular docking (AutoDock Vina) against target proteins (e.g., cholinesterases) to assess interactions. The scaffold’s hydrophobic bridgehead may enhance van der Waals contacts in active sites .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Troubleshooting Framework :

Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .

Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzymatic assays. For example, cholinesterase inhibition assays should use 25°C and Tris-HCl buffer (pH 7.4) .

Structural Confirmation : Compare 1^1H NMR shifts with published analogs (e.g., 1-(bicyclo[2.2.1]heptan-2-yl)-3-R-ureas) to detect subtle stereochemical differences .

Q. What strategies are effective for derivatizing this carbamate to explore structure-activity relationships (SAR)?

  • Derivatization Approaches :

  • Side Chain Modification : Replace the ethyl group with bulkier substituents (e.g., isopropyl) via reductive amination.
  • Carbamate Linkage : Substitute the methyl ester with tert-butyl or benzyl groups using carbamate exchange (e.g., BOC-anhydride) .
    • SAR Analysis : Test derivatives in vitro for inhibitory activity (e.g., IC50_{50} against acetylcholinesterase). Correlate logP values (calculated via ChemAxon) with membrane permeability trends .

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